2-[(2-Chloroethyl)amino]ethyl octadec-2-enoate
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Overview
Description
2-[(2-Chloroethyl)amino]ethyl octadec-2-enoate is an organic compound that features a long-chain fatty acid ester linked to a chloroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroethyl)amino]ethyl octadec-2-enoate typically involves the esterification of octadec-2-enoic acid with 2-[(2-chloroethyl)amino]ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroethyl)amino]ethyl octadec-2-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-2-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reducing the ester group.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions at the chloroethyl group.
Major Products
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Azides and Thioethers: From substitution reactions.
Scientific Research Applications
2-[(2-Chloroethyl)amino]ethyl octadec-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in modifying biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroethyl)amino]ethyl octadec-2-enoate involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can alter cellular functions. This compound may target specific enzymes or receptors, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate
- 2-[(2-Chloroethyl)amino]ethyl hexadec-2-enoate
- 2-[(2-Chloroethyl)amino]ethyl dodec-2-enoate
Uniqueness
2-[(2-Chloroethyl)amino]ethyl octadec-2-enoate is unique due to its specific structural features, such as the long-chain octadec-2-enoate moiety, which imparts distinct physicochemical properties. These properties can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
62746-14-9 |
---|---|
Molecular Formula |
C22H42ClNO2 |
Molecular Weight |
388.0 g/mol |
IUPAC Name |
2-(2-chloroethylamino)ethyl octadec-2-enoate |
InChI |
InChI=1S/C22H42ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-20-24-19-18-23/h16-17,24H,2-15,18-21H2,1H3 |
InChI Key |
ZNZDNLBFHGMOJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)OCCNCCCl |
Origin of Product |
United States |
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